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molecular formula C10H11N3 B1362290 4-(1H-Pyrazol-1-yl)benzylamine CAS No. 368870-03-5

4-(1H-Pyrazol-1-yl)benzylamine

Cat. No. B1362290
M. Wt: 173.21 g/mol
InChI Key: AVKMXPDYQVKSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648097B2

Procedure details

To 4-(pyrazol-1-yl)benzonitrile (see WO 2005/095343A) (1.46 g, 8.63 mmol) was added a solution of 1M borane.tetrahydrofuran complex in tetrahydrofuran (93 ml, 93 mmol), followed by heating to reflux for 16 hours. After completion of the reaction, methanol (14 ml) was added to the reaction solution, followed by concentration under reduced pressure. 6N Hydrochloric acid (265 ml) was added to the residue, followed by further heating to reflux for 3 hours. After this solution was concentrated under reduced pressure, a small amount of water was added. The resulting solution was adjusted to pH 11 with a 30% aqueous sodium hydroxide solution under ice cooling, followed by extraction with methylene chloride. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; chloroform:methanol:28% aqueous ammonia=90:10:1 (V/V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.24 g) as a pale yellow solid. (Yield: 83%)
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.B.O1CCCC1>CO>[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH2:10][NH2:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Two
Name
Quantity
93 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
14 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
was added to the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
6N Hydrochloric acid (265 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
by further heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
After this solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a small amount of water was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
containing the desired compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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